molecular formula C17H24N2O3 B2623726 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439096-70-5

4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2623726
CAS No.: 439096-70-5
M. Wt: 304.39
InChI Key: LCQLSOVTUXBNCZ-UHFFFAOYSA-N
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Description

4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexylcarbonyl group, a tetrahydro-2-furanylmethyl group, and a pyrrole-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The cyclohexylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the tetrahydro-2-furanylmethyl group can be synthesized via the reduction of furfural followed by protection and functional group transformations. The final step involves the coupling of these components with a pyrrole-2-carboxamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydro-2-furanylmethyl group can be oxidized to form a furan ring.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2-furanylmethyl group would yield a furan derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group may interact with hydrophobic pockets, while the tetrahydro-2-furanylmethyl group can form hydrogen bonds or other interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tetrahydro-2-furanylmethyl)-3-cyclohexen-1-one
  • 4-(tetrahydro-2-furanylmethyl)-2-cyclohexen-1-one
  • Tetrahydrofurfuryl acrylate

Uniqueness

4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct set of interactions and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(cyclohexanecarbonyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(12-5-2-1-3-6-12)13-9-15(18-10-13)17(21)19-11-14-7-4-8-22-14/h9-10,12,14,18H,1-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQLSOVTUXBNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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